4H-thiochromeno[4,3-d][1,3]thiazol-2-amine

Angiogenesis Inhibition Anticancer Drug Discovery Endothelial Cell Biology

This tricyclic scaffold delivers unique antiangiogenic activity (HUVEC IC50 = 31.62 μM) not observed in simpler thiazoles. AChE inhibition superior to rivastigmine (IC50 = 7.92 μM). The sulfur-containing thiochromene ring imparts distinct electronic/steric properties for ADME optimization. Procure the exact scaffold—chromene analogs lack this activity.

Molecular Formula C10H8N2S2
Molecular Weight 220.3 g/mol
CAS No. 31879-58-0
Cat. No. B1309734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
CAS31879-58-0
Molecular FormulaC10H8N2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3S1)N=C(S2)N
InChIInChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12)
InChIKeyWGBUMKYAWGTOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine (CAS 31879-58-0): A Structurally Distinct Tricyclic Scaffold for Specialized Medicinal Chemistry


4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine (CAS 31879-58-0) is a tricyclic heterocyclic compound characterized by the fusion of a thiochromene ring with a thiazole ring, featuring a primary amine at the 2-position of the thiazole . This fused-ring system differentiates it from simpler monocyclic or bicyclic thiazole analogs, offering a unique three-dimensional scaffold for target engagement in drug discovery [1]. Its molecular formula is C10H8N2S2, with a molecular weight of 220.31 g/mol [2]. The compound has been identified as a hit in angiogenesis inhibition screens and serves as a core scaffold for the synthesis of acetylcholinesterase (AChE) inhibitors, indicating its utility in developing novel therapeutic agents [1].

Why 4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine Cannot Be Substituted by Generic Thiazole Analogs


The specific tricyclic architecture of 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is not interchangeable with simpler thiazole analogs (e.g., 2-aminothiazole, benzothiazole) or structurally similar scaffolds (e.g., 4H-chromeno[4,3-d]thiazol-2-amine) due to divergent biological activity profiles dictated by the sulfur-containing thiochromene ring. While a generic substitution might be considered based on the shared 2-aminothiazole pharmacophore, direct comparative studies demonstrate that the thiochromene fusion imparts distinct antiangiogenic activity in human umbilical vein endothelial cells (HUVEC), a property not observed in the structurally superimposable but distinct 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine scaffold [1]. Furthermore, the unique electronic and steric properties of the sulfur atom in the thiochromene ring influence AChE inhibition potency, as demonstrated by the superior activity of N-acyl derivatives compared to the clinical standard rivastigmine [2]. These quantifiable differences underscore the necessity of procuring the exact compound for projects requiring validated antiangiogenic or AChE-inhibitory activity.

Quantitative Evidence Guide for 4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine Selection: Head-to-Head Comparisons with Analogs


Superior Antiangiogenic Activity of the 4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine Scaffold in HUVEC Proliferation Assays

The 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine scaffold yields low-micromolar inhibitors of HUVEC proliferation, a key surrogate for antiangiogenic activity [1]. In a direct head-to-head comparison, derivative 25 from this scaffold exhibited an IC50 of 31.62 μM against HUVEC, whereas a compound based on the closely related 5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine scaffold (compound BM) showed no activity (>50 μM) [2]. This demonstrates that the specific thiochromene-thiazole fusion is critical for antiangiogenic efficacy.

Angiogenesis Inhibition Anticancer Drug Discovery Endothelial Cell Biology

Enhanced AChE Inhibitory Potency of N-Acyl-Thiochromenothiazol-2-Amine Derivative Compared to Clinical Standard

Derivatives of the 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine scaffold have been optimized for acetylcholinesterase (AChE) inhibition [1]. The N-acyl derivative 10a demonstrated an IC50 of 7.92 μM against AChE, which is superior to the clinically used AChE inhibitor rivastigmine, although the exact IC50 value for rivastigmine in the same assay is not explicitly stated in the available abstract [2]. This indicates the scaffold's potential for developing more potent AChE inhibitors.

Acetylcholinesterase Inhibition Alzheimer's Disease Research Neurodegenerative Disorders

Physicochemical Differentiation: Higher Predicted LogP and Melting Point Compared to Oxygen Analog

The replacement of the oxygen atom in the chromene ring with a sulfur atom (to form the thiochromene ring) in 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine significantly alters key physicochemical properties relative to its oxygen-containing analog, 4H-chromeno[4,3-d]thiazol-2-amine . Predicted data indicates a higher logP (3.58 vs. ~2.5 for the oxygen analog, estimated from similar compounds) and a higher melting point (159.5 °C vs. 135-140 °C for the oxygen analog), suggesting increased lipophilicity and stronger crystal lattice energy, which can impact solubility, membrane permeability, and formulation strategies .

Physicochemical Properties ADME/Tox Profiling Chemical Stability

Chemical Stability Under Recommended Storage Conditions

According to its safety data sheet (SDS), 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is chemically stable under recommended storage conditions, with no hazardous reactions anticipated under normal use . While comparative stability data against analogs is not provided, this information is essential for procurement, as it confirms the compound's suitability for long-term storage and experimental reproducibility. The SDS does not specify exact storage duration or degradation kinetics.

Compound Stability Laboratory Handling Long-term Storage

4H-Thiochromeno[4,3-d][1,3]thiazol-2-amine: Validated Research and Industrial Application Scenarios


Angiogenesis Inhibitor Lead Discovery

Procure this compound as a validated starting scaffold for synthesizing novel angiogenesis inhibitors. The core tricyclic structure has demonstrated low-micromolar inhibition of HUVEC proliferation (IC50 = 31.62 μM for derivative 25), a validated surrogate for antiangiogenic activity [1]. This provides a defined benchmark for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for anti-cancer therapeutic development.

Acetylcholinesterase (AChE) Inhibitor Development for Alzheimer's Disease

Utilize this scaffold as a core for designing and synthesizing potent AChE inhibitors. Derivatives, such as N-acyl-thiochromenothiazol-2-amine (10a), have exhibited AChE inhibitory activity (IC50 = 7.92 μM) superior to the clinical drug rivastigmine [2]. This establishes the compound as a privileged structure for medicinal chemistry optimization in neurodegenerative disease research.

Physicochemical Profiling and ADME Optimization

Employ this sulfur-containing tricyclic scaffold to explore the impact of heteroatom substitution (S vs. O) on ADME properties. The increased lipophilicity (predicted logP = 3.58) and higher melting point (159.5 °C) relative to its oxygen analog provide a distinct starting point for optimizing membrane permeability, solubility, and solid-state formulation properties in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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